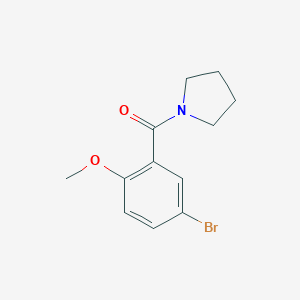![molecular formula C16H18N2O2S B250483 N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC is a small molecule that belongs to the class of thiophene derivatives and has a molecular weight of 358.5 g/mol.
Mecanismo De Acción
The mechanism of action of BPTC involves its ability to bind to the active site of enzymes and inhibit their activity. BPTC acts as a competitive inhibitor of carbonic anhydrase and histone deacetylase, while it acts as a non-competitive inhibitor of metalloproteinases. The inhibition of these enzymes leads to the disruption of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPTC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPTC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTC has several advantages for use in lab experiments. Firstly, BPTC is a small molecule, which makes it easy to synthesize and modify. Secondly, BPTC has a high degree of purity, which ensures accurate and reproducible results. However, BPTC has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, BPTC has not been extensively studied in humans, and its safety profile is not well-established.
Direcciones Futuras
There are several future directions for research on BPTC. Firstly, further studies are needed to investigate the safety and efficacy of BPTC in humans. Secondly, BPTC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, further studies are needed to explore the potential of BPTC as a drug candidate. Finally, BPTC can be used as a tool compound to study the role of enzymes in various disease processes, which can lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of BPTC involves the reaction of 4-aminobenzoic acid with butyl isocyanate and thiophene-2-carbonyl chloride in the presence of a catalyst. The reaction yields BPTC as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
BPTC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTC is in the development of new drugs. BPTC has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes play a crucial role in various disease processes, such as cancer, inflammation, and neurodegenerative disorders. Therefore, BPTC has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-[4-(butylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
ATQMRJVIBKSUKN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
